molecular formula C12H8Cl2O2 B13989720 Dichloroacetic acid, 2-naphthyl ester CAS No. 34915-55-4

Dichloroacetic acid, 2-naphthyl ester

Cat. No.: B13989720
CAS No.: 34915-55-4
M. Wt: 255.09 g/mol
InChI Key: BINBEEOLDVVDPS-UHFFFAOYSA-N
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Description

This compound is structurally characterized by the dichloroacetate moiety bonded to a bulky aromatic naphthyl group.

Properties

CAS No.

34915-55-4

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

naphthalen-2-yl 2,2-dichloroacetate

InChI

InChI=1S/C12H8Cl2O2/c13-11(14)12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

InChI Key

BINBEEOLDVVDPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroacetic acid, 2-naphthyl ester can be synthesized through the esterification reaction between dichloroacetic acid and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dichloroacetic acid, 2-naphthyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Applications

  • Pharmaceuticals: Dichloroacetic acid, 2-naphthyl ester may be used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: It can be employed as a reagent in chemical research.

Comparisons with Related Compounds

This compound shares similarities with other halogenated esters and chloroacetic acids.

Compound NameStructure TypeUnique Features
Dichloroacetic AcidHalogenated Carboxylic AcidStronger acidity; used in cancer research
Trichloroacetic AcidHalogenated Carboxylic AcidMore reactive; used for chemical peeling
Monochloroacetic AcidHalogenated Carboxylic AcidLess toxic; used in herbicides
Acetic AcidNon-halogenated Carboxylic AcidCommonly used; less reactive than chlorinated analogs

This compound is unique due to its dual chlorine substitution, which enhances its reactivity while maintaining some characteristics similar to other chloroacetic acids.

Dichloroacetic Acid (DCA)

While not the primary focus, dichloroacetic acid (DCA), from which this compound is derived, has notable applications:

  • Cancer Treatment: DCA has been investigated as an anticancer agent . It can reverse the Warburg effect in cancer cells and restore aerobic glycolysis .
  • Kidney Protection: DCA can attenuate cisplatin-induced kidney injury by preventing mitochondrial dysfunction and preserving the energy-generating capacity of the kidneys .
  • Treatment of Mitochondrial Disorders: DCA has been used to treat inherited mitochondrial disorders that result in lactic acidosis .
  • Treatment of Pulmonary Hypertension: DCA has been used to treat pulmonary hypertension .

Safety and Toxicity

Mechanism of Action

The mechanism of action of dichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in cellular metabolism and energy production. This inhibition can result in various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Substituent Group
Dichloroacetic acid, methyl ester C₃H₄Cl₂O₂ 142.97 Methyl (-CH₃)
Dichloroacetic acid, ethyl ester C₄H₆Cl₂O₂ 157.00 Ethyl (-C₂H₅)
Dichloroacetic acid, heptadecyl ester C₁₉H₃₆Cl₂O₂ 379.39 Heptadecyl (-C₁₇H₃₅)
Dichloroacetic acid, 2-naphthyl ester C₁₂H₈Cl₂O₂* ~255.10* 2-Naphthyl (aromatic)

*Inferred based on molecular formula (C₁₂H₈Cl₂O₂) derived from dichloroacetic acid (C₂H₂Cl₂O₂) and 2-naphthol (C₁₀H₇OH).

Key Observations :

  • The 2-naphthyl group introduces significant steric bulk and aromaticity compared to aliphatic substituents (methyl, ethyl, heptadecyl). This affects solubility, volatility, and reactivity.
  • Molecular weight : The 2-naphthyl ester is heavier than methyl and ethyl esters but lighter than the long-chain heptadecyl ester .

Physicochemical Properties

Property Methyl Ester Ethyl Ester Heptadecyl Ester 2-Naphthyl Ester (Inferred)
Boiling Point (°C) 142.8 ~160–165* Not reported >200 (high due to aromaticity)
Melting Point (°C) -52 Not reported Not reported Likely higher than methyl
Flash Point (°C) 80.0 Not reported Not reported Moderate to high
Solubility Low in water Low in water Hydrophobic Low water solubility

*Ethyl ester boiling point estimated based on homologous series trends.

Key Observations :

  • Volatility : The 2-naphthyl ester is less volatile than methyl or ethyl esters due to its aromatic structure and higher molecular weight.
  • Solubility : All dichloroacetic acid esters exhibit low water solubility, but the 2-naphthyl ester’s solubility in organic solvents (e.g., benzene, ether) is likely higher than aliphatic esters due to aromatic interactions .

Key Observations :

  • The 2-naphthyl group may introduce additional toxicity concerns compared to aliphatic esters, as naphthalene derivatives are often associated with carcinogenicity .
  • Handling precautions for the 2-naphthyl ester should include respiratory protection and avoidance of skin contact, similar to dichloroacetic acid .

Research Findings and Docking Studies

  • Dichloroacetic acid, 2,2-dimethylpropyl ester (Dock score = 29.219) showed moderate binding affinity to HMG CoA reductase, a target in cholesterol synthesis .
  • 2-Naphthyl ester: No direct docking data available. However, the aromatic group may enhance binding to hydrophobic enzyme pockets compared to aliphatic esters.

Biological Activity

Dichloroacetic acid, 2-naphthyl ester (DCA-2-NE) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative of dichloroacetic acid. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H8_{8}Cl2_{2}O2_2
  • Molecular Weight : 275.09 g/mol

DCA-2-NE exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Pyruvate Dehydrogenase Kinase (PDK) : DCA-2-NE is known to activate pyruvate dehydrogenase (PDH) by inhibiting PDK, leading to a shift in cellular metabolism from anaerobic to aerobic pathways. This is particularly relevant in cancer cells, which often rely on glycolysis for energy production despite the presence of oxygen (the Warburg effect) .
  • Induction of Apoptosis : Studies have shown that DCA-2-NE can induce apoptosis in various cancer cell lines. It activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation .
  • Antitumor Activity : In vivo studies using chick chorioallantoic membrane assays have demonstrated that DCA-2-NE effectively inhibits angiogenesis and tumor growth, suggesting its potential as an anticancer agent .

1. Hepatocellular Carcinoma Induction in Rodents

A significant study investigated the carcinogenic potential of dichloroacetic acid in B6C3F1 mice. Mice were administered DCA through drinking water at varying concentrations over extended periods. The findings were alarming:

  • Incidence of Hepatic Adenomas : 25 out of 26 mice treated with 5 g/L DCA developed hepatic adenomas.
  • Hepatocellular Carcinomas : 21 out of 26 mice exhibited hepatocellular carcinomas after prolonged exposure .
Treatment GroupHepatic AdenomasHepatocellular Carcinomas
Control2/220/22
DCA (5 g/L)25/2621/26

This study highlights the compound's potential carcinogenic effects, necessitating caution in its application.

2. Long-term Safety in Congenital Lactic Acidosis

Another study followed patients with congenital lactic acidosis who were treated with dichloroacetate over several years. The results indicated that DCA maintained normal blood lactate levels without significant adverse effects, suggesting a favorable safety profile for chronic use in specific metabolic disorders .

Summary of Biological Activities

DCA-2-NE shows promising biological activities that could be harnessed for therapeutic purposes:

  • Anticancer Properties : Effective against various tumors through apoptosis induction and metabolic modulation.
  • Metabolic Regulation : Alters glucose metabolism by activating PDH.
  • Potential Risks : Associated with liver tumor induction in animal models.

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